molecular formula C25H33N5O3 B10897249 1-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B10897249
M. Wt: 451.6 g/mol
InChI Key: OOHKIVXECWDFRL-XTQSDGFTSA-N
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Description

1-(1-BICYCLO[221]HEPT-2-YLETHYL)-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-HYDROXY-4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes bicyclic, pyrazole, and pyrrolone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-HYDROXY-4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic synthesis. The process may start with the preparation of the bicyclic heptane derivative, followed by the introduction of the pyrazole groups through condensation reactions. The final steps often involve cyclization and functional group modifications to achieve the desired pyrrolone structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-HYDROXY-4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The pyrazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or carboxylic acid, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-(1-BICYCLO[22

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-HYDROXY-4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

Similar compounds to 1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-HYDROXY-4-[(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)CARBONYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE might include other bicyclic compounds, pyrazole derivatives, and pyrrolone-containing molecules. These compounds can be compared based on their structural features, reactivity, and applications. The uniqueness of this compound lies in its specific combination of bicyclic, pyrazole, and pyrrolone moieties, which may confer unique properties and reactivity patterns.

Properties

Molecular Formula

C25H33N5O3

Molecular Weight

451.6 g/mol

IUPAC Name

(4E)-1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-(1,5-dimethylpyrazol-4-yl)-4-[hydroxy-(1,3,5-trimethylpyrazol-4-yl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H33N5O3/c1-12-20(15(4)29(6)27-12)23(31)21-22(19-11-26-28(5)13(19)2)30(25(33)24(21)32)14(3)18-10-16-7-8-17(18)9-16/h11,14,16-18,22,31H,7-10H2,1-6H3/b23-21+

InChI Key

OOHKIVXECWDFRL-XTQSDGFTSA-N

Isomeric SMILES

CC1=C(C=NN1C)C2/C(=C(/C3=C(N(N=C3C)C)C)\O)/C(=O)C(=O)N2C(C)C4CC5CCC4C5

Canonical SMILES

CC1=C(C=NN1C)C2C(=C(C3=C(N(N=C3C)C)C)O)C(=O)C(=O)N2C(C)C4CC5CCC4C5

Origin of Product

United States

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